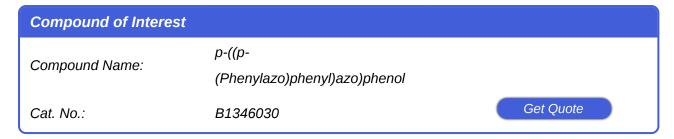




Technical Guide: Solubility of p-((p-(Phenylazo)phenyl)azo)phenol in Organic Solvents

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **p-((p-(phenylazo)phenyl)azo)phenol**, an azo dye also known as Disperse Yellow 23 (CAS No. 6250-23-3). Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing known qualitative solubility information and a detailed experimental protocol for determining the solubility of this compound in various organic solvents.

Compound Identification

It is crucial to distinguish **p-((p-(phenylazo)phenyl)azo)phenol** from similar azo dyes.

• IUPAC Name: 4-((4-(phenylazo)phenyl)azo)phenol

• Common Names: Disperse Yellow 23, C.I. 26070

CAS Number: 6250-23-3

Molecular Formula: C18H14N4O

Molecular Weight: 302.33 g/mol



This compound is structurally different from Sudan III (Solvent Red 23, CAS No. 85-86-9), which has a molecular formula of C₂₂H₁₆N₄O. Therefore, solubility data for Sudan III should not be substituted for Disperse Yellow 23.

Solubility Data

Currently, detailed quantitative solubility data for **p-((p-(phenylazo)phenyl)azo)phenol** across a wide range of organic solvents and temperatures is not readily available in peer-reviewed literature. The following table summarizes the qualitative and semi-quantitative information that has been compiled from technical data sheets and chemical supplier information.

Solvent	CAS Number	Solubility	Notes
Acetone	67-64-1	Soluble	[1]
Dimethylformamide (DMF)	68-12-2	Soluble	[1]
Dimethyl sulfoxide (DMSO)	67-68-5	Slightly Soluble	Requires heating and sonication.
Methanol	67-56-1	Slightly Soluble	Requires heating and sonication.

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal equilibrium (shake-flask) method, a standard and reliable technique for determining the thermodynamic solubility of a solid compound in an organic solvent.

3.1. Principle

A surplus of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient duration to achieve a saturated solution. The concentration of the solute in the saturated solution is then determined analytically.

3.2. Materials and Equipment



- p-((p-(Phenylazo)phenyl)azo)phenol (analytical grade)
- Organic solvents (HPLC grade or equivalent)
- Analytical balance (± 0.1 mg)
- Thermostatic shaker bath or incubator with agitation capability
- Calibrated thermometer
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- Scintillation vials or other suitable sealed containers
- UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3.3. Procedure

- Preparation of Standard Solutions:
 - Prepare a series of standard solutions of known concentrations of p-((p-(phenylazo)phenyl)azo)phenol in the chosen organic solvent.
 - Use these standards to generate a calibration curve using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the dye, or HPLC).
- Equilibration:
 - Add an excess amount of p-((p-(phenylazo)phenyl)azo)phenol to a series of vials. The
 excess solid should be clearly visible.
 - Accurately add a known volume of the selected organic solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).



- Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when the measured solubility does not change significantly between two consecutive time points.
- Sample Collection and Preparation:
 - After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
 - Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

Analysis:

- Analyze the diluted samples using the pre-calibrated analytical method (UV-Vis or HPLC).
- Determine the concentration of p-((p-(phenylazo)phenyl)azo)phenol in the diluted samples from the calibration curve.

Calculation:

- Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor.
- Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

3.4. Quality Control

- Perform the experiment in triplicate to ensure reproducibility.
- Run a blank sample (solvent only) to zero the analytical instrument.
- Ensure the temperature of the thermostatic bath is stable throughout the experiment.

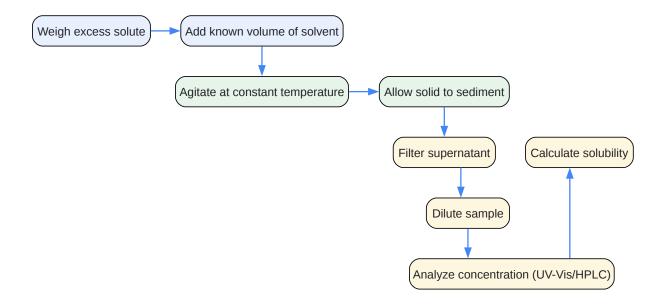


• Visually confirm the presence of excess solid in the vials before and after equilibration.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.



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References



- 1. Disperse yellow 23 TDS|Disperse yellow 23 from Chinese supplier and producer -DISPERSE YELLOW DYES - Enoch dye [enochdye.com]
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